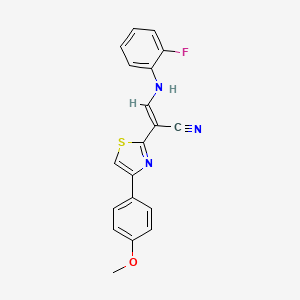
(E)-3-((2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-3-((2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C19H14FN3OS and a molecular weight of 351.4. It’s part of a class of compounds known as aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a ring structure containing nitrogen and sulfur atoms . The compound also contains a fluorophenyl group, a methoxyphenyl group, and an acrylonitrile group.Scientific Research Applications
Versatile Synthesis of Fluorinated Compounds
- Context : The compound is utilized in the synthesis of fluorine-bearing heterocyclic compounds like pyrazolones and pyrimidines. It demonstrates the versatility of 2-fluoroacrylic building blocks in creating a range of products under different conditions (Shi, Wang, & Schlosser, 1996).
Modification of Hydrogels for Medical Applications
- Context : A study highlights the modification of hydrogels through condensation reactions with various amines, including compounds related to (E)-3-((2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile. These modifications enhance the thermal stability and biological activity of the hydrogels, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Cytotoxicity Studies for Cancer Research
- Context : Research on similar compounds shows potential in cancer treatment. For instance, the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures related to the compound , has been investigated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity of Novel Compounds
- Context : Studies on novel Schiff bases using similar structures show antimicrobial properties. These compounds, synthesized through various chemical reactions, demonstrated excellent activity against a range of bacteria and fungi (Puthran et al., 2019).
Fungicidal Properties for Agricultural Use
- Context : In the agricultural sector, derivatives of similar compounds have shown promising fungicidal activity. This research could pave the way for developing new agrochemicals (De-long, 2010).
Optical and Photophysical Applications
- Context : Compounds with a similar structure have been used in the study of optical and photophysical properties, such as aggregation-induced emission and piezochromic behaviors. This has implications for materials science, particularly in the development of responsive materials (Ouyang et al., 2016).
Nonlinear Optical Properties
- Context : Research into donor-acceptor substituted thiophene dyes, including structures related to this compound, shows potential for nonlinear optical limiting, which is significant for optoelectronic devices (Anandan et al., 2018).
properties
IUPAC Name |
(E)-3-(2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-24-15-8-6-13(7-9-15)18-12-25-19(23-18)14(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZNACJESPNKAU-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

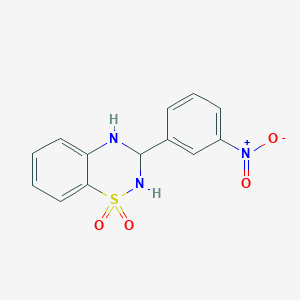
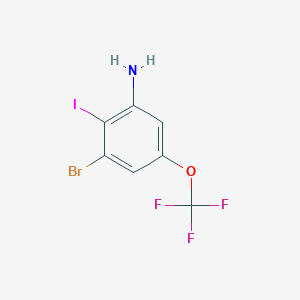
![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)
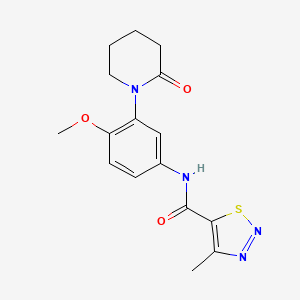
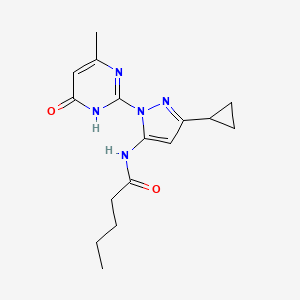
![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
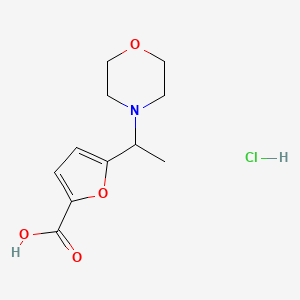
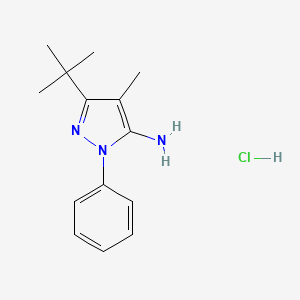

![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B2686391.png)
![2-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2686395.png)